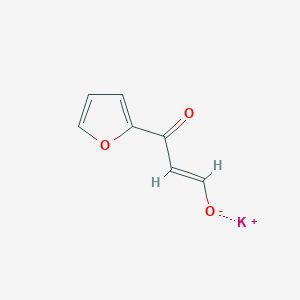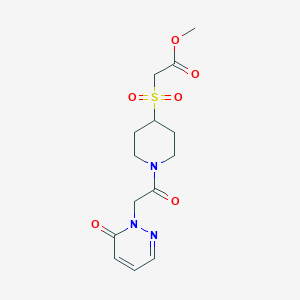
Potassium;(E)-3-(furan-2-yl)-3-oxoprop-1-en-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Potassium;(E)-3-(furan-2-yl)-3-oxoprop-1-en-1-olate is a potassium salt of a furan derivative. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of this compound would likely include a furan ring, which is a five-membered ring with one oxygen and four carbon atoms . The exact structure would depend on the specific locations of the other functional groups in the compound.Chemical Reactions Analysis
Furan compounds can undergo a variety of reactions, including electrophilic substitution . The specific reactions that this compound would undergo would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Furan itself is a colorless, volatile liquid .Scientific Research Applications
Potassium in Agriculture
Potassium (K) plays a critical role in agriculture, influencing soil health, plant physiology, and nutrition. Research highlights the need for future investigations into potassium's availability in soils, its uptake by plants, and its impact on crop nutrition and stress tolerance. The interaction between potassium and plant stress responses, especially under conditions such as drought, salinity, and nutrient deficiencies, is crucial for developing sustainable agricultural practices (Römheld & Kirkby, 2010).
Potassium as a Plant Nutrient
Potassium is vital for plant growth, participating in various biochemical processes, including protein synthesis and enzyme activation. It aids in stomatal regulation, photosynthesis, and confers abiotic stress tolerance by maintaining ion homeostasis and regulating osmotic balance. The role of potassium in enhancing plants' antioxidant defense is also noted, highlighting its importance in agricultural science and plant biology (Hasanuzzaman et al., 2018).
Potassium in Cellular Processes
The mechanisms of potassium transport in plants are essential for understanding nutrient uptake and distribution within the plant system. Potassium's functions range from maintaining electrical potential gradients across cell membranes to activating enzymes and generating turgor pressure. These insights are pivotal for biotechnology and plant breeding aimed at improving nutrient efficiency and stress tolerance (Britto & Kronzucker, 2008).
Potassium in Material Science
Research into potassium-based compounds has extended into material science, particularly in the development of energy storage materials. For example, potassium-ion batteries are emerging as a promising alternative to lithium-ion batteries due to potassium's abundance and the potential for high energy density materials. Studies on potassium intercalation chemistry and its applications in energy storage technologies are of significant interest (Xue et al., 2017).
properties
IUPAC Name |
potassium;(E)-3-(furan-2-yl)-3-oxoprop-1-en-1-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.K/c8-4-3-6(9)7-2-1-5-10-7;/h1-5,8H;/q;+1/p-1/b4-3+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXNLMTUEJSWSR-BJILWQEISA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C=C[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)/C=C/[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5KO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium;(E)-3-(furan-2-yl)-3-oxoprop-1-en-1-olate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(methylsulfanyl)-4-{3-[(phenylsulfonyl)amino]phenoxy}-5-pyrimidinecarboxylate](/img/structure/B2858176.png)
![7-Methyl-1-(4-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2858178.png)
![2-(7-Oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetic acid](/img/structure/B2858181.png)
![N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2858182.png)









![3-(3-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2858198.png)